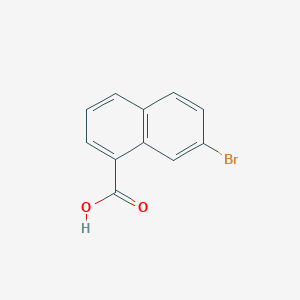7-Bromo-1-naphthoic acid
CAS No.: 51934-39-5
Cat. No.: VC7845506
Molecular Formula: C11H7BrO2
Molecular Weight: 251.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 51934-39-5 |
|---|---|
| Molecular Formula | C11H7BrO2 |
| Molecular Weight | 251.08 g/mol |
| IUPAC Name | 7-bromonaphthalene-1-carboxylic acid |
| Standard InChI | InChI=1S/C11H7BrO2/c12-8-5-4-7-2-1-3-9(11(13)14)10(7)6-8/h1-6H,(H,13,14) |
| Standard InChI Key | OMVHZFPTYXFWFU-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C(C=C2)Br)C(=C1)C(=O)O |
| Canonical SMILES | C1=CC2=C(C=C(C=C2)Br)C(=C1)C(=O)O |
Introduction
Structural and Physicochemical Properties
7-Bromo-1-naphthoic acid belongs to the class of halogenated aromatic carboxylic acids. Its molecular formula is C₁₁H₇BrO₂, with a molar mass of 251.08 g/mol. The compound’s structure is defined by a naphthalene backbone substituted with a bromine atom at position 7 and a carboxylic acid group at position 1. Key physicochemical parameters include:
| Property | Value |
|---|---|
| IUPAC Name | 7-bromonaphthalene-1-carboxylic acid |
| SMILES | C1=CC2=C(C=C(C=C2)Br)C(=C1)C(=O)O |
| InChI Key | OMVHZFPTYXFWFU-UHFFFAOYSA-N |
| Melting Point | 173–174°C (reported) |
| Density | ~1.6 g/cm³ (estimated) |
The bromine substituent introduces steric and electronic effects that influence reactivity, such as enhancing electrophilic substitution resistance while facilitating nucleophilic aromatic substitution under specific conditions.
Synthesis and Reaction Pathways
Bromination of 1-Naphthoic Acid
The primary synthesis route involves regioselective bromination of 1-naphthoic acid. Industrial and laboratory methods typically employ bromine (Br₂) or sodium bromide (NaBr) with an oxidizing agent like oxone (2KHSO₅·KHSO₄·K₂SO₄) to achieve positional selectivity at the 7th position. Reaction conditions are critical to avoid over-bromination:
-
Temperature: 0–25°C to moderate reaction kinetics.
-
Solvent: Polar aprotic solvents (e.g., acetic acid, dichloromethane).
Mechanistic Insight:
Bromination proceeds via electrophilic aromatic substitution, where the carboxylic acid group directs bromine to the para position relative to itself on the adjacent ring. The electron-withdrawing effect of the -COOH group deactivates the ring, necessitating a strong electrophile (Br⁺) generated in situ.
Applications in Organic Synthesis
7-Bromo-1-naphthoic acid serves as a versatile intermediate in pharmaceuticals, agrochemicals, and materials science:
Pharmaceutical Intermediates
The bromine atom acts as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the synthesis of biaryl structures found in antiviral and anticancer agents. For example, derivatives of this compound have been investigated as inhibitors of tyrosine kinases involved in cancer progression.
Ligand Design
The carboxylic acid group facilitates coordination to metal centers, making it useful in catalysis. Palladium complexes derived from 7-bromo-1-naphthoic acid have shown efficacy in C–H activation reactions.
Biological Activity and Plant Growth Regulation
Plant Growth Modulation
Studies on substituted naphthoic acids reveal that halogen type and position significantly affect bioactivity. In pea stem assays, 7-bromo-1-naphthoic acid exhibited reduced auxin-like activity compared to its non-halogenated counterpart. Fluorine substitutions at the same position caused less growth inhibition, suggesting that larger halogens like bromine sterically hinder interactions with plant auxin receptors.
Comparative Analysis with Structural Analogs
The biological and chemical behavior of 7-bromo-1-naphthoic acid differs markedly from its isomers and derivatives:
Industrial and Research Challenges
-
Synthetic Selectivity: Achieving >90% regioselectivity for the 7-bromo isomer remains challenging.
-
Cost-Efficiency: Bromine sourcing and waste management escalate production costs.
-
Toxicity Mitigation: Green chemistry approaches (e.g., catalytic bromination) are under exploration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume